2-((6-((5-Chloro-2,6-difluoro-4-pyrimidinyl)amino)-1-hydroxy-3-sulpho-2-naphthyl)azo)naphthalene-1,5-disulphonic acid, sodium salt
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Overview
Description
2-((6-((5-Chloro-2,6-difluoro-4-pyrimidinyl)amino)-1-hydroxy-3-sulpho-2-naphthyl)azo)naphthalene-1,5-disulphonic acid, sodium salt is a complex azo dye. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. These compounds are widely used in various industries, including textiles, food, and pharmaceuticals, due to their vibrant colors and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azo dyes typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. For this specific compound, the synthetic route might involve:
Diazotization: The aromatic amine (5-Chloro-2,6-difluoro-4-pyrimidinyl)amine is diazotized using sodium nitrite and hydrochloric acid at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with 1-hydroxy-3-sulpho-2-naphthylamine under alkaline conditions to form the azo dye.
Industrial Production Methods
In industrial settings, the production of azo dyes is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process involves:
Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow systems.
Purification: The crude dye is purified through filtration, washing, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Azo dyes undergo various chemical reactions, including:
Reduction: Azo dyes can be reduced to aromatic amines using reducing agents like sodium dithionite.
Oxidation: Under oxidative conditions, azo dyes can form azoxy compounds.
Substitution: The aromatic rings in azo dyes can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Reduction: Sodium dithionite in an alkaline medium.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Halogens, nitrating agents, or sulfonating agents under controlled conditions.
Major Products
Reduction: Aromatic amines.
Oxidation: Azoxy compounds.
Substitution: Halogenated, nitrated, or sulfonated azo dyes.
Scientific Research Applications
Azo dyes have a wide range of applications in scientific research, including:
Chemistry: Used as pH indicators and complexometric indicators.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for their potential use in drug delivery systems.
Industry: Widely used in textile dyeing, food coloring, and as pigments in paints and inks.
Mechanism of Action
The mechanism by which azo dyes exert their effects involves the interaction of the azo group with various molecular targets. The azo group can undergo reduction to form aromatic amines, which can then interact with cellular components. The specific pathways and targets depend on the structure of the dye and the biological system .
Comparison with Similar Compounds
Similar Compounds
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: Used in histology for staining amyloid proteins.
Sudan III: Employed in lipid staining.
Uniqueness
The uniqueness of 2-((6-((5-Chloro-2,6-difluoro-4-pyrimidinyl)amino)-1-hydroxy-3-sulpho-2-naphthyl)azo)naphthalene-1,5-disulphonic acid, sodium salt lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Properties
CAS No. |
61901-80-2 |
---|---|
Molecular Formula |
C24H11ClF2N5Na3O10S3 |
Molecular Weight |
768.0 g/mol |
IUPAC Name |
trisodium;2-[[6-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C24H14ClF2N5O10S3.3Na/c25-18-22(26)29-24(27)30-23(18)28-11-4-5-12-10(8-11)9-17(44(37,38)39)19(20(12)33)32-31-15-7-6-13-14(21(15)45(40,41)42)2-1-3-16(13)43(34,35)36;;;/h1-9,33H,(H,28,29,30)(H,34,35,36)(H,37,38,39)(H,40,41,42);;;/q;3*+1/p-3 |
InChI Key |
XAQCRMBBLVHCHU-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC2=C(C=CC(=C2S(=O)(=O)[O-])N=NC3=C(C=C4C=C(C=CC4=C3O)NC5=C(C(=NC(=N5)F)F)Cl)S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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